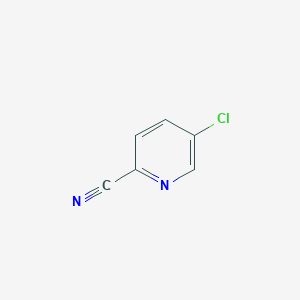

5-Chloro-2-cyanopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHODOKFSYPTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397072 | |

| Record name | 5-Chloro-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89809-64-3 | |

| Record name | 5-Chloro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89809-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-2-CYANOPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 5-Chloro-2-cyanopyridine: Properties, Synthesis, and Applications

This compound is a pivotal organic intermediate characterized by a pyridine ring functionalized with both a chloro and a cyano group.[1] This unique combination of reactive sites makes it an exceptionally versatile building block for the synthesis of complex molecular architectures.[1] Its significance is most pronounced in the pharmaceutical and agrochemical industries, where it serves as a cornerstone for the development of novel drug candidates and next-generation crop protection agents.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthetic methodologies, reactivity, and key applications, offering field-proven insights for researchers and development professionals.

Core Physicochemical Properties

The distinct properties of this compound are fundamental to its application in organic synthesis. It typically presents as a white to very pale yellow crystalline solid.[3][4] A summary of its core physical and chemical data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClN₂ | [3][4] |

| Molecular Weight | 138.55 g/mol | [3][4] |

| CAS Number | 89809-64-3 | [3][4] |

| Appearance | White to Light yellow powder/crystal | [3] |

| Melting Point | 106-109 °C | [3][4] |

| Boiling Point | 110 °C at 3 mmHg | [3][5] |

| Density | ~1.33 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

| Purity | Typically ≥98.0% (by GC) | [4] |

Structural Elucidation: A Spectroscopic Profile

Spectroscopic analysis is critical for the verification and characterization of this compound. The following data provides a baseline for its structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum provides clear insights into the aromatic proton environment of the pyridine ring. A typical spectrum in CDCl₃ exhibits three distinct signals corresponding to the three protons on the ring.

-

δ 8.68 (d, J = 2.0 Hz, 1H): This downfield signal corresponds to the proton at the C6 position, adjacent to the nitrogen atom and ortho to the chlorine.

-

δ 7.84 (dd, J = 2.7, 8.6 Hz, 1H): This doublet of doublets represents the proton at the C4 position, coupled to the protons at C3 and C5.

-

δ 7.66 (d, J = 8.3 Hz, 1H): This signal is assigned to the proton at the C3 position, adjacent to the cyano group.[5]

A general protocol for acquiring ¹H NMR spectra involves dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent like CDCl₃.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within the molecule.

-

C≡N Stretch: A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of an aromatic nitrile.

-

C=C and C=N Aromatic Stretches: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the pyridine ring vibrations.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) at an m/z ratio corresponding to the molecular weight of the compound (approximately 138.55). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak.

Synthesis and Chemical Reactivity

The synthesis of this compound is a critical process, with established protocols ensuring high yield and purity. Its reactivity is governed by the interplay between the electron-deficient pyridine ring and its functional groups.

Representative Synthetic Protocol: Palladium-Catalyzed Cyanation

A common and effective method for synthesizing this compound involves the palladium-catalyzed cyanation of 2,5-dichloropyridine.[5] This approach offers good yields and is scalable.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine N,N-dimethylacetamide (DMAC), 2,5-dichloropyridine, zinc cyanide (Zn(CN)₂), a palladium catalyst such as bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and zinc powder.[5]

-

Heating: Slowly heat the reaction mixture to 160 °C. An exothermic reaction may occur, potentially raising the temperature to 180-185 °C. The heat source should be removed to control the exotherm.[5]

-

Workup: After cooling to room temperature, dilute the mixture with water and brine. Filter the solution through celite and extract the aqueous phase multiple times with ethyl acetate.[5]

-

Purification: Combine the organic extracts, dry with magnesium sulfate, and concentrate under reduced pressure at a low temperature (25-30 °C) to prevent product volatilization.[5] The resulting crude product can be further purified by silica gel chromatography to yield pure this compound as a white solid.[5]

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications

The dual functionality of this compound provides multiple avenues for further chemical transformations.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position can be displaced by various nucleophiles, allowing for the introduction of new functional groups.

-

Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives.

-

Pharmaceutical Intermediate: This compound is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), including those targeting oncology and infectious diseases.[1] For instance, substituted cyanopyridines are investigated as inhibitors for enzymes like Pim-1 kinase in cancer therapy.[7][8]

-

Agrochemical Synthesis: It serves as a building block for modern pesticides and herbicides.[1][2]

Caption: Key reactive sites of this compound.

Safety and Handling

Due to its toxicity profile, proper handling of this compound is imperative.

Hazard Identification:

-

Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[9][10]

-

Irritation: It is known to cause serious skin and eye irritation.[9][10][11] It may also cause respiratory irritation.[9][11]

Recommended Handling Procedures:

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12]

-

Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed.[12] Store locked up.[10]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]

Conclusion

This compound stands out as a high-value intermediate in modern organic synthesis. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for chemists in both academic and industrial research. A thorough understanding of its characteristics, coupled with stringent safety protocols, enables its effective and safe use in the creation of novel and impactful chemical entities.

References

-

This compound: A Versatile Intermediate for Pharmaceuticals and Agrochemicals. (URL: [Link])

-

Cyanopyridine: Common isomorphs, applications, side effects and safety - Chempanda. (URL: [Link])

-

SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

-

Synthesis of 2-Cyanopyrimidines - MDPI. (URL: [Link])

-

Mirtazapine - Wikipedia. (URL: [Link])

-

This compound | C6H3ClN2 | CID 3833942 - PubChem. (URL: [Link])

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - NIH. (URL: [Link])

-

Preparation of Cyanopyridines by Direct Cyanation. (URL: [Link])

-

¹H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide... - ResearchGate. (URL: [Link])

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation | ACS Omega. (URL: [Link])

-

2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Publishing. (URL: [Link])

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound | 89809-64-3 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | C6H3ClN2 | CID 3833942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.ca [fishersci.ca]

- 12. fishersci.com [fishersci.com]

5-Chloro-2-cyanopyridine CAS 89809-64-3 characterization

An In-depth Technical Guide to the Characterization of 5-Chloro-2-cyanopyridine (CAS 89809-64-3)

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis. Its unique electronic and structural features, stemming from the chloro and cyano functionalities on the pyridine ring, render it an exceptionally versatile intermediate.[1] This guide provides an in-depth technical overview of the essential characterization methods for this compound (CAS 89809-64-3), designed for researchers, chemists, and quality control professionals in the pharmaceutical and agrochemical industries. We will delve into the principles and practical application of spectroscopic and chromatographic techniques, offering field-proven insights to ensure the identity, purity, and quality of this critical starting material.

Introduction and Physicochemical Properties

This compound, also known as 5-chloropicolinonitrile, is a solid, crystalline compound at room temperature.[2] Its strategic importance lies in its dual reactivity: the cyano group can be transformed into various functionalities, while the chloro group is susceptible to nucleophilic substitution, enabling a wide array of subsequent chemical transformations.[1] This makes it a cornerstone intermediate for constructing complex molecular architectures, particularly in the development of novel drug candidates for oncology and infectious diseases, as well as next-generation agrochemicals.[1][3]

A precise understanding of its physicochemical properties is the first step in its effective utilization and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89809-64-3 | [2][4] |

| Molecular Formula | C₆H₃ClN₂ | [4][5] |

| Molecular Weight | 138.55 g/mol | [4][5] |

| Appearance | White to very pale yellow crystalline solid | [2][4] |

| Melting Point | 106 - 111 °C | [2][4] |

| Purity (Typical) | ≥98.0% (by GC) | [4] |

| IUPAC Name | 5-chloropyridine-2-carbonitrile | [5] |

Synthesis and Purification Workflow

While numerous synthetic routes exist, a common laboratory-scale preparation involves steps that necessitate a robust purification strategy to isolate the target compound from starting materials and by-products. The final purification step is critical for obtaining material suitable for sensitive downstream applications.

The causality behind this workflow is straightforward: after the primary reaction, the crude product is often a mixture. A liquid-liquid extraction serves as a preliminary bulk purification step to remove water-soluble impurities. However, to achieve the high purity (typically >98%) required for pharmaceutical and advanced research applications, column chromatography is indispensable.[2] Silica gel is chosen for its efficacy in separating moderately polar organic compounds, and a gradient elution (e.g., increasing the polarity with ethyl acetate in hexane) allows for the sequential removal of less polar and then more polar impurities, yielding the pure, solid product upon solvent evaporation.[2]

Caption: General purification workflow for this compound.

Core Characterization Methodologies

A multi-technique approach is essential for the unambiguous confirmation of structure and assessment of purity. Each method provides a unique and complementary piece of the analytical puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For this compound, ¹H NMR is used to confirm the number, environment, and connectivity of the aromatic protons.

Expertise & Causality: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for non-protic organic solids due to its excellent solubilizing power and the convenient location of its residual solvent peak.[2] The expected spectrum for this compound is highly characteristic: three distinct signals in the aromatic region, each corresponding to one of the three protons on the pyridine ring. Their chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the cyano group, and the chloro group, pushing them downfield. The splitting patterns (doublets and a doublet of doublets) are a direct consequence of spin-spin coupling between adjacent protons, allowing for definitive assignment.

Protocol: ¹H NMR Sample Preparation and Analysis

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).

-

Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Table 2: Typical ¹H NMR Spectral Data (CDCl₃)

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.68 | Doublet (d) | J = 2.0 Hz |

| H-4 | ~7.84 | Doublet of Doublets (dd) | J = 8.6, 2.7 Hz |

| H-3 | ~7.66 | Doublet (d) | J = 8.3 Hz |

| (Data sourced from ChemicalBook)[2] |

digraph "NMR_Structure" { graph [fontname="Arial"]; node [shape=none, fontname="Arial", fontsize=12]; edge [color="#202124"];mol [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/gJ5zJ5G.png"SCALE="TRUE"/>TD>TR>TABLE>>];

}

Caption: Structure of this compound with proton assignments.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula of a compound. For chlorinated compounds, MS is particularly diagnostic due to the characteristic isotopic pattern of chlorine.

Expertise & Causality: Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, any molecule containing one chlorine atom will exhibit two molecular ion peaks in its mass spectrum: a primary peak (M) corresponding to the ³⁵Cl isotope, and a secondary peak (M+2) at two mass units higher, with an intensity approximately one-third that of the M peak. This M/M+2 ratio is a definitive signature for the presence of a single chlorine atom, providing a high degree of confidence in the elemental composition. Atmospheric Pressure Chemical Ionization (APCI) is a suitable soft ionization technique for this moderately polar molecule, typically yielding the protonated molecular ion [M+H]⁺ as the base peak.[6]

Protocol: MS Sample Preparation and Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

-

Infusion: Introduce the sample into the mass spectrometer source via direct infusion or through an HPLC system.

-

Ionization: Utilize an APCI or Electrospray Ionization (ESI) source in positive ion mode.

-

Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

-

Analysis: Identify the [M+H]⁺ peak and confirm the presence and correct ratio of the [M+2+H]⁺ isotopic peak.

Table 3: Expected Mass Spectrometry Peaks

| Ion | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) | Expected Intensity Ratio |

| [M+H]⁺ | 139.0061 | 141.0032 | ~3:1 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule.

Expertise & Causality: The principle of IR spectroscopy is the absorption of infrared radiation by specific molecular vibrations. For this compound, two functional groups provide highly characteristic absorption bands. The nitrile (C≡N) group exhibits a strong, sharp absorption in a relatively clean region of the spectrum, making it an excellent diagnostic peak. The carbon-chlorine (C-Cl) bond also has a characteristic absorption. The presence of these key peaks, alongside aromatic C-H and C=C/C=N stretching vibrations, provides a molecular fingerprint that validates the compound's structure.

Protocol: Attenuated Total Reflectance (ATR) IR Analysis

-

Background Scan: Ensure the ATR crystal is clean and perform a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically over the range of 4000-600 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Table 4: Key IR Absorption Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Nitrile (C≡N) | 2240 - 2220 | Stretch (Strong, Sharp) |

| Aromatic C=C, C=N | 1600 - 1450 | Stretch |

| Aromatic C-Cl | 850 - 550 | Stretch |

Chromatographic Purity Analysis

Chromatography is the gold standard for determining the purity of a chemical compound, separating it from any potential impurities, including starting materials, by-products, or isomers.

Expertise & Causality: Gas Chromatography (GC) is often the method of choice for volatile and thermally stable compounds like this compound, as indicated by commercial supplier specifications.[4] The sample is vaporized and travels through a capillary column with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used, providing a response proportional to the mass of carbon, allowing for accurate quantification of the main peak area relative to any impurity peaks. An assay result of >98% by GC area percent is a common quality standard.

Caption: Standard workflow for purity determination by Gas Chromatography (GC).

Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling any chemical intermediate. This compound is classified as a hazardous substance.

-

Toxicity: The compound is toxic if swallowed, in contact with skin, or if inhaled.[5]

-

Irritation: It is known to cause serious eye irritation and skin irritation.[5][7]

-

Handling: Always handle this compound within a certified chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7][8]

Conclusion

The comprehensive characterization of this compound (CAS 89809-64-3) is a non-negotiable aspect of its use in high-stakes research and development. A logical, multi-technique approach, as outlined in this guide, is essential for self-validating results. The convergence of data from NMR for structural confirmation, MS for molecular weight and isotopic verification, IR for functional group identification, and chromatography for purity assessment provides an unassailable analytical dossier. By understanding the causality behind these experimental choices, scientists can ensure the quality and integrity of this vital chemical building block, paving the way for successful innovation in drug discovery and beyond.

References

- This compound: A Versatile Intermediate for Pharmaceuticals and Agrochemicals.Google AI Search Result.

- This compound, 25G - C3023-25G.Lab Pro Inc.

- 5-CHLORO-3-CYANOPYRIDINE 51269-82-0 wiki.Guidechem.

- New 5-Chloro-Maleonitrile-Salen Ligand and Rel

- This compound | 89809-64-3.ChemicalBook.

- This compound | 89809-64-3.TCI Chemicals.

- This compound | C6H3ClN2 | CID 3833942.PubChem.

- The Role of 2-Cyanopyridine in Specialty Chemical Synthesis.Google AI Search Result.

- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul

- SAFETY D

- SAFETY D

- Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.European Journal of Mass Spectrometry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 89809-64-3 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound | C6H3ClN2 | CID 3833942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

5-Chloro-2-cyanopyridine molecular weight and formula

An In-Depth Technical Guide to 5-Chloro-2-cyanopyridine for Advanced Research and Development

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. As a substituted pyridine, it belongs to a class of structures that are central to numerous FDA-approved drugs and biologically active molecules.[1] The presence of both a chloro- and a cyano- group on the pyridine ring imparts a unique reactivity profile, making it a versatile and valuable building block for the synthesis of more complex molecular architectures. The chlorine atom can serve as a leaving group in nucleophilic aromatic substitution reactions or as a site for cross-coupling reactions, while the cyano group is a precursor to amines, amides, carboxylic acids, and various heterocyclic systems.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of this compound. It moves beyond a simple recitation of facts to offer insights into the causality behind experimental protocols, ensuring that researchers can not only replicate procedures but also understand the critical parameters for success. We will cover its core physicochemical properties, validated synthetic and analytical protocols, key applications in drug discovery, and essential safety and handling procedures.

Section 1: Core Physicochemical & Spectroscopic Profile

The utility of this compound in a research and development setting is fundamentally dictated by its chemical structure and physical properties. The electron-withdrawing nature of both the cyano group and the pyridine ring nitrogen, combined with the electronegativity of the chlorine atom, makes this a relatively electron-poor aromatic system, influencing its reactivity in synthetic transformations.

Key Physicochemical Data

A summary of the essential quantitative data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClN₂ | [2][3] |

| Molecular Weight | 138.55 g/mol | [2][3] |

| CAS Number | 89809-64-3 | [2][4] |

| Appearance | White to light yellow crystalline solid | [2][4] |

| Melting Point | 106 - 111 °C | [2][4] |

| Boiling Point | 110 °C @ 3 mmHg | [2][4] |

| Solubility | Soluble in methanol, ethyl acetate | [4] |

| IUPAC Name | 5-chloropyridine-2-carbonitrile | [3][5] |

Spectroscopic Signature

Confirming the identity and purity of this compound is paramount. The following describes its expected spectroscopic characteristics.

-

¹H NMR (CDCl₃): The proton NMR spectrum is a definitive tool for structural confirmation. The expected signals are: δ 8.68 (d, J = 2.0 Hz, 1H), δ 7.84 (dd, J = 2.7, 8.6 Hz, 1H), and δ 7.66 (d, J = 8.3 Hz, 1H).[4] The distinct splitting patterns and chemical shifts correspond to the three protons on the pyridine ring, providing an unambiguous fingerprint of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically found in the range of 2220-2240 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 138. The presence of a chlorine atom will be evident from the characteristic isotopic pattern, with an (M+2)⁺ peak at m/z 140 that is approximately one-third the intensity of the M⁺ peak.

Section 2: Synthesis and Mechanistic Insights

The reliable synthesis of this compound is critical for its application. A common and effective method is the palladium-catalyzed cyanation of 2,5-dichloropyridine. This protocol is not merely a recipe but a system where each component and condition is chosen for a specific mechanistic purpose.

Palladium-Catalyzed Cyanation: An Experimental Protocol

This procedure details the synthesis of this compound from commercially available starting materials.[4]

Step 1: Reagent and Vessel Preparation

-

In a three-necked round-bottomed flask equipped with an overhead stirrer, reflux condenser, and thermometer, charge N,N-dimethylacetamide (DMAC, 6 L), 2,5-dichloropyridine (347.0 g, 2.34 mol), and zinc cyanide (138.0 g, 1.17 mol).

-

Causality: DMAC is used as a high-boiling polar aprotic solvent, which is necessary to achieve the high temperatures required for the reaction and to dissolve the reagents. Zinc cyanide is chosen as the cyanide source because it is less acutely toxic and less water-sensitive than alkali metal cyanides like NaCN or KCN.

-

Step 2: Catalyst Addition

-

To the stirred mixture, add bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (dppf-Pd-Cl₂, 20.8 g, 0.02 mol) and zinc powder (1.6 g, 0.02 mol).

-

Causality: The dppf-Pd-Cl₂ is the catalyst that facilitates the crucial C-Cl to C-CN bond transformation via a catalytic cycle (oxidative addition, transmetalation, reductive elimination). The dppf ligand is robust and promotes high catalytic activity. Zinc powder is added as a reducing agent to ensure the palladium remains in its active Pd(0) oxidation state throughout the reaction.

-

Step 3: Reaction Execution

-

Slowly heat the reaction mixture to 160 °C under an inert atmosphere (e.g., nitrogen or argon). Be aware that a controlled exotherm may occur, potentially raising the internal temperature to 180-185 °C. Once this occurs, remove the heat source and allow the mixture to cool slowly to room temperature.

-

Causality: High temperature is required to overcome the activation energy for the oxidative addition of the aryl chloride to the palladium center. Monitoring for an exotherm is a critical safety and control step, indicating the reaction is proceeding rapidly.

-

Step 4: Workup and Extraction

-

Dilute the cooled, dark reaction mixture with water (2 L) and brine (2 L). Filter through a pad of diatomaceous earth and extract the filtrate with ethyl acetate (4 L). Repeat the extraction twice more to ensure complete recovery of the product.

-

Causality: The addition of water and brine helps to quench the reaction and dissolve inorganic salts. Ethyl acetate is an effective organic solvent for extracting the product. Diatomaceous earth filtration removes fine palladium residues and other insoluble materials.

-

Step 5: Isolation and Purification

-

Combine the organic phases and dry over magnesium sulfate. Concentrate the solution carefully under reduced pressure at a temperature below 30 °C. The product is volatile and can be lost at higher temperatures.

-

The resulting crude product can be further purified by silica gel chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 5% and increasing to 10%) to yield pure this compound as a white solid.[4]

-

Causality: This final purification step is essential for removing any unreacted starting material, catalyst residues, and side products, ensuring the material meets the high-purity standards required for subsequent applications in drug development.

-

Synthetic Workflow Diagram

Caption: Palladium-catalyzed synthesis workflow for this compound.

Section 3: Applications in Drug Discovery & Development

The true value of this compound lies in its role as a strategic intermediate. The pyridine core is a "privileged scaffold" in medicinal chemistry, frequently interacting with biological targets.[1] The chloro- and cyano- substituents provide orthogonal chemical handles for diversification.

-

Scaffold for Kinase Inhibitors: Substituted cyanopyridines are key components in the design of kinase inhibitors for cancer therapy. For instance, they have been investigated as core structures for inhibitors of Pim-1 kinase, a proto-oncogene implicated in cell survival and proliferation.[6][7] The cyano group can act as a hydrogen bond acceptor, while the rest of the molecule can be elaborated to occupy hydrophobic pockets in the enzyme's active site.

-

Versatile Chemical Intermediate: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or used to construct other heterocyclic rings like tetrazoles. The chlorine atom can be displaced by various nucleophiles (O, N, S-based) or used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This dual reactivity allows for the rapid generation of diverse compound libraries for screening.

-

Modulation of Physicochemical Properties: The inclusion of a chlorine atom can enhance a drug candidate's metabolic stability and improve its membrane permeability by increasing lipophilicity.[8] This is a common strategy employed by medicinal chemists to optimize lead compounds into viable drugs.

Section 4: Analytical Characterization and Quality Control

A self-validating protocol relies on rigorous analytical confirmation. Ensuring the identity and purity of each batch of this compound is essential for reproducible downstream results.

Protocol for Quality Control Analysis

1. Identity Confirmation:

-

Method: ¹H NMR Spectroscopy.

-

Procedure: Dissolve ~5 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Acceptance Criteria: The resulting spectrum must match the reference data, showing three distinct signals in the aromatic region with the correct chemical shifts and coupling constants as described in Section 1.[4]

2. Purity Assessment:

-

Method: Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Procedure: Prepare a standard solution of the sample in ethyl acetate (~1 mg/mL). Inject 1 µL onto a suitable capillary column (e.g., a non-polar DB-1 or moderately polar DB-5). Use a temperature gradient program (e.g., 50 °C for 1 min, then ramp to 250 °C at 20 °C/min).

-

Acceptance Criteria: The purity should be determined by the area percentage of the main peak. For most research applications, a purity of >98.0% is required.[2]

3. Visual and Physical Inspection:

-

Method: Visual inspection and melting point determination.

-

Procedure: Visually inspect the material for color and consistency. Determine the melting point using a calibrated apparatus.

-

Acceptance Criteria: The material should be a white to light yellow crystalline solid, and the melting range should be sharp and fall within the established range of 106-111 °C.[2]

Section 5: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a toxic substance and must be handled with appropriate precautions.[2][3]

Hazard Identification

| Hazard Class | GHS Statement |

| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[2][9] |

| Skin Irritation | H315: Causes skin irritation.[9] |

| Eye Irritation | H319: Causes serious eye irritation.[9] |

Safe Handling Protocol

-

Engineering Controls: All manipulations of solid or dissolved this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile gloves at all times. Change them immediately if contamination occurs.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

-

-

Handling: Avoid creating dust when handling the solid. Use appropriate tools (spatulas) for transfers.

-

Waste Disposal: Dispose of all contaminated waste (gloves, vials, silica gel) in a properly labeled hazardous waste container in accordance with institutional and local regulations.[10]

Storage

Store this compound in a tightly sealed container in a cool, dark, and dry place.[2] For long-term storage, keeping it under an inert atmosphere at <15°C is recommended to prevent degradation.[2]

Conclusion

This compound is more than just a chemical on a shelf; it is a potent tool for innovation in the hands of a knowledgeable scientist. Its well-defined physicochemical properties, reliable synthetic routes, and versatile reactivity make it an indispensable building block in the design and development of novel pharmaceuticals and functional materials. By understanding the causality behind its synthesis, handling it with the required safety precautions, and applying it strategically, researchers can fully leverage its potential to advance their scientific objectives.

References

-

This compound | C6H3ClN2 | CID 3833942 - PubChem. National Center for Biotechnology Information. [Link]

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. [Link]

-

Preparation of Cyanopyridines by Direct Cyanation. Organic Process Research & Development. [Link]

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. National Library of Medicine. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

-

Cyanopyridine: Common isomorphs, applications, side effects and safety - Chempanda. Chempanda. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 89809-64-3 | TCI AMERICA [tcichemicals.com]

- 3. This compound | C6H3ClN2 | CID 3833942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 89809-64-3 [chemicalbook.com]

- 5. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. echemi.com [echemi.com]

A Technical Guide to the Spectral Analysis of 5-Chloropyridine-2-carbonitrile: Unlocking Molecular Insights with ¹H and ¹³C NMR Spectroscopy

Introduction: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their prevalence in drug design stems from their ability to engage in a variety of non-covalent interactions with biological targets, their metabolic stability, and their synthetic tractability. 5-Chloropyridine-2-carbonitrile, the subject of this guide, is a valuable bifunctional building block in the synthesis of complex molecular architectures. The chloro and cyano functionalities provide orthogonal handles for a diverse range of chemical transformations, making it a sought-after intermediate in the development of novel therapeutics.[2][3][4]

Predicted ¹H NMR Spectral Data of 5-Chloropyridine-2-carbonitrile

The predicted ¹H NMR spectrum of 5-chloropyridine-2-carbonitrile provides a detailed fingerprint of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom, the cyano group, and the nitrogen atom in the pyridine ring, leading to a downfield shift of the aromatic protons.[9]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 5-Chloropyridine-2-carbonitrile

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.95 | Doublet of Doublets (dd) | J(H3-H4) = 8.2, J(H3-H6) = 0.8 |

| H-4 | 8.20 | Doublet of Doublets (dd) | J(H4-H3) = 8.2, J(H4-H6) = 2.5 |

| H-6 | 8.80 | Doublet of Doublets (dd) | J(H6-H4) = 2.5, J(H6-H3) = 0.8 |

Disclaimer: The data presented in this table is based on computational predictions and may differ from experimental values.

Interpretation of the ¹H NMR Spectrum

The three distinct signals in the aromatic region correspond to the three protons on the pyridine ring. The predicted chemical shifts are all in the downfield region, which is characteristic of protons attached to electron-deficient aromatic systems. The multiplicity of each signal as a doublet of doublets (dd) arises from coupling to its two neighboring, non-equivalent protons.[6][10] The magnitude of the coupling constants (J-values) provides valuable information about the relative positions of the coupled protons. A larger coupling constant (³J) is typically observed for protons that are three bonds apart (vicinal coupling), while a smaller coupling constant (⁴J) is seen for protons that are four bonds apart (meta-coupling).[11][12][13]

Predicted ¹³C NMR Spectral Data of 5-Chloropyridine-2-carbonitrile

The ¹³C NMR spectrum offers complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the hybridization and the nature of the attached atoms.[14][15][16]

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Chloropyridine-2-carbonitrile

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 135.0 |

| C-3 | 128.5 |

| C-4 | 140.0 |

| C-5 | 133.0 |

| C-6 | 152.0 |

| CN | 116.0 |

Disclaimer: The data presented in this table is based on computational predictions and may differ from experimental values.

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum displays six distinct signals, corresponding to the six unique carbon atoms in 5-chloropyridine-2-carbonitrile. The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and chlorine (C-5) atoms are expected to be deshielded and thus appear at a lower field (higher ppm values).[14][16] The carbon of the cyano group (CN) typically resonates in the 115-125 ppm range. The quaternary carbons (C-2 and C-5) will generally show lower intensity peaks compared to the protonated carbons in a standard ¹³C NMR experiment.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 5-chloropyridine-2-carbonitrile, a standardized experimental protocol should be followed. The following provides a detailed, step-by-step methodology.

Sample Preparation

-

Compound Purity: Ensure the sample of 5-chloropyridine-2-carbonitrile is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the compound and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.[9]

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range that covers all expected proton signals (e.g., 0-10 ppm).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A wide range to encompass all carbon signals (e.g., 0-160 ppm).

Visualizing Molecular Structure and NMR Principles

Diagrams are essential for visualizing the relationships between molecular structure and spectral data.

Caption: Fundamental principles of NMR spectroscopy.

Conclusion: The Power of Predictive and Experimental NMR in Advancing Chemical Research

This technical guide has provided a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of 5-chloropyridine-2-carbonitrile. While relying on predicted data in the absence of public experimental spectra, the principles of chemical shift, coupling constants, and spectral interpretation remain universally applicable. The outlined experimental protocol serves as a robust starting point for researchers to acquire their own high-quality data. For professionals in drug development, a deep understanding of NMR spectroscopy is not merely an analytical skill but a critical component in the rational design and synthesis of novel chemical entities. The ability to confidently elucidate molecular structures is fundamental to accelerating the discovery of new and effective medicines.

References

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

-

Wang, T., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(19), 7959-7969. [Link]

-

Pharmaffiliates. The Crucial Role of 2-Amino-5-chloropyridine in Modern Pharmaceutical Manufacturing. [Link]

-

Bax, A. (2009). An Introduction to Biological NMR Spectroscopy. Protein Science, 18(1), 1-27. [Link]

-

University of California, Irvine. Introduction to Spectroscopy II: Basic Principles of NMR. [Link]

-

MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(16), 4983. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. 3(11). [Link]

- Google Patents. (2017).

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

SlideShare. (2016). Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

-

ResearchGate. (1999). 1H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

YouTube. (2023). How to Predict NMR in ChemDraw. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

nmrshiftdb2. open nmr database on the web. [Link]

-

PubMed. (2013). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). [Link]

-

Chemistry LibreTexts. (2021). 2.5: Carbon-13 NMR Spectroscopy. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 13C NMR Coupling Constants. [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

-

SpectraBase. 2-Chloropyridine - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. 2-Amino-5-chloropyridine. [Link]

-

Organic Chemistry Data. 1H NMR Coupling Constants. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. An Introduction to Biological NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. ochem.weebly.com [ochem.weebly.com]

- 10. ijirset.com [ijirset.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

The Key to Unlocking Potential: A Deep Dive into the Solubility of 5-Chloro-2-cyanopyridine in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This in-depth technical guide focuses on the solubility of 5-Chloro-2-cyanopyridine, a crucial building block in the synthesis of numerous pharmaceutical compounds. An informed approach to its solubility characteristics is essential for optimizing reaction conditions, enhancing purification processes, and ensuring the efficiency of drug formulation.

Physicochemical Profile of this compound

This compound is a solid, typically appearing as a white to light yellow crystalline powder.[1] A thorough understanding of its fundamental physicochemical properties is the first step in predicting its behavior in various solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃ClN₂ | [1] |

| Molecular Weight | 138.55 g/mol | [1] |

| Melting Point | 106-111 °C | [1] |

| Boiling Point | 110 °C at 3 mmHg | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

Solubility in Organic Solvents: A Qualitative and Quantitative Overview

The solubility of this compound is a critical parameter for its application in organic synthesis. While qualitatively known to be soluble in several common organic solvents, quantitative data provides the precise understanding needed for process development and optimization.

Initial assessments indicate that this compound is soluble in methanol, ethyl acetate, and ether.[2][3] This suggests a degree of polarity that allows for interaction with both protic and aprotic polar solvents.

Table 2: Expected Solubility Behavior of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Methanol | Polar Protic | High | The polar nature of both the solute and solvent, along with the potential for hydrogen bonding, suggests good solubility. |

| Ethanol | Polar Protic | High | Similar to methanol, good solubility is expected due to favorable intermolecular interactions. |

| Acetone | Polar Aprotic | Moderate to High | The polarity of acetone should facilitate the dissolution of the polar this compound. |

| Ethyl Acetate | Polar Aprotic | Moderate | As a moderately polar solvent, it is expected to be a suitable solvent for this compound. |

| Acetonitrile | Polar Aprotic | Moderate | The polarity of acetonitrile suggests it would be an effective solvent. |

| Toluene | Nonpolar | Low to Moderate | The nonpolar nature of toluene would likely result in lower solubility compared to polar solvents. |

| Hexane | Nonpolar | Low | As a nonpolar solvent, hexane is expected to be a poor solvent for the relatively polar this compound. |

It is crucial for researchers to experimentally determine the precise solubility of this compound in their specific solvent systems and at their desired operating temperatures to ensure process robustness.

Experimental Determination of Solubility: A Validated Protocol

A reliable and reproducible experimental method is essential for obtaining accurate solubility data. The gravimetric method, a classical and straightforward technique, is a robust choice for determining the solubility of a solid compound in a liquid solvent.[5]

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. This allows for the calculation of the solubility, typically expressed in grams of solute per 100 grams of solvent or as a mole fraction.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed, temperature-controlled vessel. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker bath is ideal for this purpose.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant liquid using a pre-heated or pre-cooled pipette to maintain the equilibrium temperature and avoid precipitation.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter (with a membrane chemically compatible with the solvent) to remove any remaining microscopic solid particles.

-

Solvent Evaporation: Transfer a precisely weighed aliquot of the filtrate to a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that avoids decomposition of the solute).

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The difference in mass corresponds to the mass of the dissolved this compound.

-

Calculation: Calculate the solubility based on the mass of the dissolved solute and the mass or volume of the solvent in the aliquot.

Figure 1: Experimental workflow for the gravimetric determination of solubility.

Thermodynamic Modeling of Solubility

To extrapolate and predict solubility at different temperatures, the experimental data can be correlated using various thermodynamic models. The modified Apelblat equation is a widely used and effective semi-empirical model for this purpose.[6]

The modified Apelblat equation is given as:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility of the solute

-

T is the absolute temperature in Kelvin

-

A , B , and C are empirical parameters obtained by fitting the experimental data.

These parameters can be used to calculate the thermodynamic properties of dissolution, such as the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of solution, providing deeper insights into the dissolution process.[6]

Conclusion and Future Perspectives

A comprehensive understanding of the solubility of this compound in a variety of organic solvents is a cornerstone for its effective utilization in pharmaceutical research and development. While qualitative data provides initial guidance, the generation of precise, quantitative solubility data through robust experimental methods like the gravimetric technique is indispensable for process optimization and control. Furthermore, the application of thermodynamic models such as the modified Apelblat equation allows for the prediction of solubility at various temperatures and the elucidation of the thermodynamic forces driving the dissolution process. Future work should focus on generating a comprehensive, publicly available dataset of the solubility of this compound in a broad range of pharmaceutically relevant solvents at different temperatures to further empower researchers in their drug development endeavors.

References

-

Journal of Chemical & Engineering Data. ACS Publications. Accessed January 24, 2026. [Link].

-

Solubility and Molecular Interactions of 4-Cyanopyridine in Aqueous Blends at Temperatures from 278.15 to 318.15 K. ResearchGate. Accessed January 24, 2026. [Link].

-

This compound. PubChem. Accessed January 24, 2026. [Link].

-

Thermodynamic Modeling and Solubility Parameter of 2,6-Pyridinedicarboxylic Acid in Selected Solvents at Different Temperatures. Journal of Chemical & Engineering Data. Accessed January 24, 2026. [Link].

-

Determination of Solubility by Gravimetric Method. Pharmapproach. Accessed January 24, 2026. [Link].

-

Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Accessed January 24, 2026. [Link].

-

Pyridine. NIST WebBook. Accessed January 24, 2026. [Link].

-

Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. PMC. Accessed January 24, 2026. [Link].

Sources

Melting point and boiling point of 5-Chloro-2-cyanopyridine

An In-depth Technical Guide to the Melting and Boiling Points of 5-Chloro-2-cyanopyridine

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the physical properties of this compound, with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes theoretical principles with practical, field-proven experimental methodologies.

Introduction: The Significance of this compound

This compound (CAS No: 89809-64-3) is a halogenated pyridine derivative of significant interest in synthetic chemistry. Its bifunctional nature, featuring a reactive chlorine atom and a cyano group on a pyridine scaffold, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. It serves as a critical building block in the production of pharmaceuticals and agrochemicals, where the precise control of reaction conditions is paramount.

Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is not merely an academic exercise. These parameters are critical for:

-

Purity Assessment: A sharp, well-defined melting point is a primary indicator of high sample purity.

-

Compound Identification: Comparing experimentally determined values with literature data helps confirm the identity of a synthesized compound.

-

Process Development: Knowledge of the boiling point is essential for purification via distillation and for defining safe temperature limits for chemical reactions to prevent unwanted side reactions or decomposition.

Core Physical Properties of this compound

The physical characteristics of this compound are dictated by its molecular structure. The polar cyano group and the electronegative chlorine atom attached to the pyridine ring result in significant dipole-dipole interactions, leading to a relatively high melting point for a molecule of its size. It typically appears as a yellow crystalline solid.[1][2]

| Property | Value | Source(s) |

| CAS Number | 89809-64-3 | [1][2] |

| Molecular Formula | C₆H₃ClN₂ | [2][3] |

| Molecular Weight | 138.55 g/mol | [2][3] |

| Appearance | Yellow Crystalline Solid | [1][2] |

| Melting Point | 106-108 °C | [1][2] |

| Boiling Point | 110 °C at 3 mmHg | [1][2] |

| Solubility | Soluble in Methanol | [1][2] |

The Science of Phase Transitions: Causality and Considerations

The melting point is the temperature at which a substance transitions from a solid to a liquid state, while the boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, causing it to change from a liquid to a gas.[4]

For this compound, the key factors influencing these temperatures are:

-

Intermolecular Forces: The molecule's polarity, arising from the nitrogen in the pyridine ring, the cyano group (C≡N), and the chlorine atom, leads to strong dipole-dipole attractions between molecules in the crystal lattice. Overcoming these forces requires significant thermal energy, resulting in a melting point above 100°C.

-

Purity: The presence of impurities disrupts the uniform crystal lattice of a pure compound. This disruption weakens the intermolecular forces, causing the substance to melt at a lower temperature and over a broader range. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[5]

-

Pressure: The boiling point is highly dependent on the external pressure. The literature value for this compound is reported at a reduced pressure (3 mmHg), which indicates that the compound may be susceptible to decomposition at its normal atmospheric boiling point. Performing distillation under a vacuum lowers the required temperature, mitigating the risk of thermal degradation.[4]

Experimental Protocol: Melting Point Determination

The determination of a melting point is a foundational technique in organic chemistry for assessing purity and confirming identity. The capillary method is the most common and reliable approach.

Protocol: Capillary Method

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. Crush a small amount on a watch glass using a spatula.

-

Seal one end of a capillary tube by rotating it in the outer edge of a Bunsen burner flame.[5]

-

-

Loading the Capillary Tube:

-

Press the open end of the capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

-

Tap the sealed end of the tube gently on a hard surface to pack the solid down. The sample height should be no more than 1-2 mm for even heating.[4]

-

-

Measurement:

-

Place the loaded capillary tube into the sample chamber of a melting point apparatus (e.g., a Mel-Temp apparatus).[4]

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (106°C).

-

Decrease the heating rate to 1-2°C per minute as you approach the expected melting point. This slow rate is critical for an accurate reading.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point range is reported as T1-T2.

-

Workflow for Melting Point Determination

Experimental Protocol: Boiling Point Determination

Given that the boiling point is reported under vacuum, a simple distillation at atmospheric pressure is inadvisable. The following protocol outlines the determination using vacuum distillation.

Protocol: Vacuum Distillation

-

Apparatus Setup:

-

Assemble a vacuum distillation apparatus using a small round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Place a few boiling chips or a magnetic stir bar in the round-bottom flask containing the this compound sample.

-

Position the thermometer bulb just below the side arm leading to the condenser to ensure an accurate reading of the vapor temperature.

-

-

Measurement:

-

Connect the apparatus to a vacuum source with a manometer to monitor the pressure.

-

Slowly evacuate the system to the desired pressure (e.g., 3 mmHg).

-

Begin heating the sample gently using a heating mantle.

-

Observe the temperature as the liquid begins to boil and condensate forms on the thermometer.

-

The boiling point is the stable temperature reading on the thermometer when the liquid is boiling and there is a consistent drip of condensate into the receiving flask.

-

Record both the temperature and the pressure (e.g., 110°C / 3 mmHg).

-

Workflow for Boiling Point Determination

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate caution. Safety data sheets (SDS) for structurally similar compounds, such as 2-Chloro-5-cyanopyridine and 3,5-Dichloro-2-cyanopyridine, indicate that this class of chemicals can be hazardous.[6][7]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[6][7]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7][8]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][8]

Conclusion

The melting point (106-108°C) and boiling point (110°C at 3 mmHg) of this compound are fundamental physical constants that are indispensable for its synthesis, purification, and use in research and development. Accurate determination of these values is essential for verifying the identity and purity of the compound, ensuring reproducible experimental outcomes and safe laboratory practices. The methodologies described in this guide represent standard, validated procedures that, when performed with care, will yield reliable and accurate data for drug development and chemical synthesis professionals.

References

-

Determination of melting and boiling points . SlideShare. Available at: [Link]

-

experiment (1) determination of melting points . SlideShare. Available at: [Link]

-

Melting point determination . University of Calgary. Available at: [Link]

-

This compound | C6H3ClN2 | CID 3833942 . PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. This compound | 89809-64-3 [chemicalbook.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound | C6H3ClN2 | CID 3833942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alnoor.edu.iq [alnoor.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to the Hazard and Safety Profile of 5-Chloro-2-cyanopyridine

This guide provides a comprehensive technical overview of the hazards and essential safety protocols for 5-Chloro-2-cyanopyridine (CAS No: 89809-64-3), a key intermediate in pharmaceutical and specialized chemical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere data recitation to explain the causality behind safety recommendations, ensuring a self-validating system of laboratory practice.

Compound Profile and Primary Risks

This compound, also known as 5-chloro-2-pyridinecarbonitrile, is a solid, white to light yellow crystalline powder.[1] Its utility as a building block in complex molecular synthesis is paralleled by its significant toxicological profile. The primary and most immediate risks associated with this compound are its high acute toxicity via all major routes of exposure (oral, dermal, and inhalation) and its capacity to cause severe skin and eye irritation.[1] A thorough understanding and strict adherence to the protocols outlined herein are not merely precautionary but are fundamental to ensuring personnel safety.

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as a highly hazardous substance, warranting the "Danger" signal word and the use of specific pictograms to convey its risk profile visually.

Table 1: GHS Classification Summary for this compound

| Hazard Class | Category | GHS Pictogram | Signal Word |

|---|---|---|---|

| Acute Toxicity, Oral | Category 3 | 💀 | Danger |

| Acute Toxicity, Dermal | Category 3 | 💀 | Danger |

| Acute Toxicity, Inhalation | Category 3 | 💀 | Danger |

| Skin Corrosion/Irritation | Category 2 | ❗ | Danger |

| Serious Eye Damage/Irritation | Category 2 | ❗ | Danger |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | ❗ | Danger |

Source: ECHEMI Safety Data Sheet[1]

Hazard Statements (H-phrases):

-

H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements (P-phrases) - Selected:

-

Prevention: P261, P270, P280.[1]

-

Response: P301+P316, P302+P352, P304+P340, P305+P351+P338.[1]

-

P301+P316: IF SWALLOWED: Get emergency medical help immediately.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

-

Storage: P403+P233, P405.[1]

-

Disposal: P501.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

-

Toxicological Profile: Understanding the Health Risks

The toxicity of this compound necessitates a multi-faceted approach to risk mitigation, grounded in understanding its effects on biological systems.

-

Acute Toxicity: The compound is classified as Category 3 for acute toxicity, meaning that small quantities can cause serious health effects or death if ingested, inhaled, or absorbed through the skin.[1] The presence of the nitrile (cyano) group is a significant factor, as nitriles can sometimes be metabolized to release cyanide ions, interfering with cellular respiration. The primary documented hazard, however, is its classification as a toxic substance in its own right.[1][3]

-

Skin and Eye Irritation: Direct contact with the solid or its dust causes significant skin irritation (Category 2).[1] In the eyes, it can lead to serious, potentially damaging irritation (Category 2).[1] This is why procedural controls and personal protective equipment are non-negotiable.

-

Respiratory Irritation: Inhalation of dust can cause irritation to the respiratory system.[2]

-

Chronic Exposure: There is currently no available data on the carcinogenic, mutagenic, or reproductive toxicity of this compound.[3][4] This absence of data does not imply an absence of risk. In research and development settings, all compounds with high acute toxicity should be handled as if they have potential long-term effects until proven otherwise.

Exposure Control and Personal Protection

The cornerstone of safely handling this compound is a rigorously applied hierarchy of controls. This framework prioritizes the most effective measures for risk reduction.

Caption: Hierarchy of Controls applied to this compound.

-

Engineering Controls (Primary Barrier): The high toxicity of this compound mandates the use of robust engineering controls to minimize exposure.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[2][4] This is the most critical control measure to prevent inhalation of the toxic dust.

-

Ventilation: Ensure the laboratory has adequate general ventilation.[1]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[3][5]

-

-

Administrative Controls: These are the work practices and procedures that reduce exposure duration and frequency.

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all processes involving this chemical.

-

Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.[2]

-

Restricted Access: Designate areas where this chemical is stored and handled, and restrict access to authorized personnel only.

-

-

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It must be used in conjunction with, not as a replacement for, engineering and administrative controls.

Table 2: Mandatory PPE for Handling this compound

| Body Part | Protection Type | Standard/Specification | Rationale |

|---|---|---|---|

| Eyes/Face | Chemical safety goggles or a face shield if there is a splash risk. | Conforming to EU EN166 or OSHA 29 CFR 1910.133.[5] | Protects against dust particles causing severe eye irritation.[1] |

| Hands | Nitrile or other chemically impermeable gloves. | Check manufacturer's breakthrough time data. | Prevents dermal absorption, which is a significant route of toxic exposure.[1] |

| Body | Laboratory coat. | N/A | Protects skin and personal clothing from contamination.[5] |

| Respiratory | Not required if work is performed within a certified fume hood. | If controls fail or for emergency response, use a NIOSH/MSHA or EN 149 approved respirator with an appropriate particulate filter.[1][2] | Protects against inhalation of toxic dust.[1] |

Emergency Response Protocols